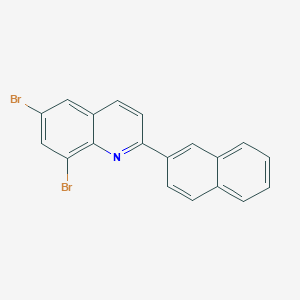

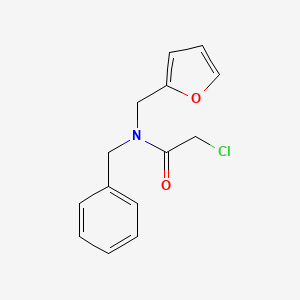

![molecular formula C26H20FN3O4S B2481351 2-Amino-6-(4-fluorobenzyl)-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893292-22-3](/img/structure/B2481351.png)

2-Amino-6-(4-fluorobenzyl)-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzothiazine derivatives generally involves a multistep reaction process starting with key precursors like methyl anthranilate, which undergoes coupling with methane sulfonyl chloride, followed by N-benzylation or N-methylation. Subsequent reactions, including ring closure and multicomponent reactions with malononitrile and substituted benzaldehydes, lead to the formation of the benzothiazine core structure along with the introduction of various substituent groups (Ahmad et al., 2019).

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is characterized by the presence of a benzothiazine ring fused with a pyrano ring, resulting in a complex scaffold that provides a framework for various chemical reactions and modifications. X-ray diffraction analysis has been employed to confirm the molecular structures of these compounds, revealing their complex geometries and confirming the positions of various substituents (Shemchuk et al., 2014).

Chemical Reactions and Properties

Benzothiazine derivatives undergo a variety of chemical reactions, including three-component condensations, which are pivotal in introducing diverse functional groups into the molecule. These reactions not only expand the chemical complexity of the compounds but also play a crucial role in defining their chemical properties, such as reactivity towards different reagents and conditions (Ukrainets et al., 2014).

Physical Properties Analysis

The physical properties of benzothiazine derivatives, including solubility, melting points, and crystal structures, are influenced by the nature and position of substituents on the benzothiazine core. The structural analysis through X-ray crystallography provides insights into the molecular conformation, packing, and interactions within crystals, which are essential for understanding the physical characteristics of these compounds (Lega et al., 2016).

Scientific Research Applications

Chemical Synthesis

Research on related chemical compounds shows various synthetic methodologies and applications in chemical synthesis. For example, the study by Mahmoud et al. (2011) details the synthesis of novel pyrimidine and fused pyrimidine derivatives, involving treatment of specific compounds to produce various derivatives. This process indicates a potential pathway for the synthesis of complex chemical structures, including 2-Amino-6-(4-fluorobenzyl)-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).

Biological Activity

Several studies have explored the biological activity of compounds similar to this compound. For instance, Ahmad et al. (2019) synthesized and evaluated the monoamine oxidase inhibitory activity of related compounds. Their results suggest potential applications in neuropharmacology, particularly in the treatment of disorders influenced by monoamine oxidase enzymes (Ahmad, Jalil, Zaib, Aslam, Ahmad, Rasul, Arshad, Sultan, Hameed, Asiri, & Iqbal, 2019).

Antimicrobial and Anticancer Potential

Further, compounds with similar structures have been investigated for their antimicrobial and anticancer properties. Puthran et al. (2019) studied novel Schiff bases synthesized using a related compound, which showed significant antimicrobial activity. This implies potential applications in developing new antimicrobial agents (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019). Moreover, Bekircan et al. (2008) synthesized and evaluated the anticancer activity of triazole derivatives, indicating the potential of similar compounds in cancer research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

properties

IUPAC Name |

2-amino-6-[(4-fluorophenyl)methyl]-4-(2-methoxyphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN3O4S/c1-33-22-9-5-3-7-19(22)23-20(14-28)26(29)34-24-18-6-2-4-8-21(18)30(35(31,32)25(23)24)15-16-10-12-17(27)13-11-16/h2-13,23H,15,29H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZWZERLMFRRFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=C(C=C5)F)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

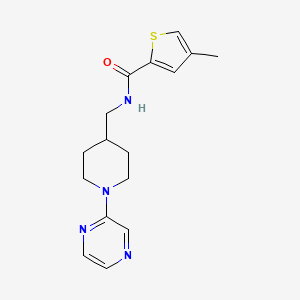

![N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2481269.png)

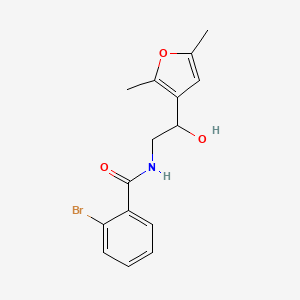

![4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2481270.png)

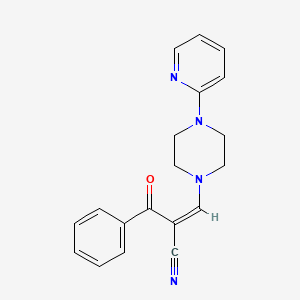

![N-(1,3-benzodioxol-5-yl)-2-[[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2481272.png)

![[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481274.png)

![methyl N-[(E)-(1,2-diphenylindol-3-yl)methylideneamino]carbamodithioate](/img/structure/B2481282.png)